molecular formula C8H11ClN2O2 B1474159 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride CAS No. 1949816-62-9

2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No. B1474159
CAS RN: 1949816-62-9
M. Wt: 202.64 g/mol
InChI Key: OHAQXNBEWHKIGA-UHFFFAOYSA-N
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Description

“2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1949816-62-9. It has a molecular weight of 202.64 .


Synthesis Analysis

A practical synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, was achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride. The InChI code is 1S/C8H10N2O2.ClH/c11-7(12)5-10-4-3-9-8(10)6-1-2-6;/h3-4,6H,1-2,5H2,(H,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 202.64 .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

Polymeric and Cyclotetrameric Complexes : The reaction of related 2-(1H-imidazol-1-yl)acetic acid compounds with different tin-based reagents yields complex structures, including triphenyltin and tricyclohexyltin 2-(1H-imidazol-1-yl)acetates. These compounds exhibit unique coordination modes and structures, such as polymeric chains and macrocyclic tetranuclear structures, demonstrating the versatility of imidazole derivatives in forming complex metal-organic frameworks (Gan & Tang, 2011).

Hydrochloride Crystals and Magnetic Properties : Studies on hydrochloride crystals derived from similar imidazole compounds explore the relationship between crystal-stacking structures and magnetic properties. These studies provide insights into the diamagnetic nature of these compounds and their potential applications in materials science, particularly in developing materials with specific magnetic susceptibilities (Yong, Zhang, & She, 2013).

Green Chemistry and Synthesis Methods

Solvent-Free Synthesis : The preparation of imidazole-1-yl-acetic acid hydrochloride using solvent-free methods represents an advancement towards environmentally-friendly chemical synthesis. These methods not only avoid the use of hazardous solvents but also achieve high yields, showcasing the potential for greener synthesis pathways in pharmaceutical manufacturing, particularly for drugs like zoledronic acid (Belwal & Patel, 2019).

Organocatalysis and Chemical Reactions

Bifunctional Organocatalyst : Imidazole-1-yl-acetic acid hydrochloride serves as a novel, efficient, and reusable organocatalyst for various chemical reactions, including the synthesis of dihydropyrimidinones/thiones and 1,8-dioxooctahydroxanthenes. These applications highlight its role in facilitating multicomponent reactions and cyclocondensation processes, contributing to advancements in organic synthesis and catalysis (Kargar et al., 2011).

properties

IUPAC Name

2-(2-cyclopropylimidazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-7(12)5-10-4-3-9-8(10)6-1-2-6;/h3-4,6H,1-2,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAQXNBEWHKIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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